Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 6-cyclopentyl-5,6,7,8-tetrahydro-1-(4-methylphenyl)-
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Overview
Description
6-CYCLOPENTYL-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazinopyrimidines This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylphenyl group, and a diazinopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPENTYL-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPENTYL-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-CYCLOPENTYL-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPENTYL-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Furo[2,3-d]pyrimidine: Known for its bioisosteric properties with purines and its potential in medicinal chemistry.
Uniqueness
6-CYCLOPENTYL-1-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique structural features, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-cyclopentyl-1-(4-methylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O2/c1-12-6-8-14(9-7-12)22-16-15(17(23)20-18(22)24)10-21(11-19-16)13-4-2-3-5-13/h6-9,13,19H,2-5,10-11H2,1H3,(H,20,23,24) |
InChI Key |
KJFBLSPJNFRGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=O |
Origin of Product |
United States |
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